molecular formula C23H24ClN5O5S2 B12797350 2-Chloro-5-((9-((2-methylphenyl)methyl)-4-oxo(5,6,7,8,9,3a-hexahydro-2-imidazolino(1,2-a)pyridino(4,3-d)pyrimidin-6-yl))sulfonyl)benzenesulfonamide CAS No. 41276-23-7

2-Chloro-5-((9-((2-methylphenyl)methyl)-4-oxo(5,6,7,8,9,3a-hexahydro-2-imidazolino(1,2-a)pyridino(4,3-d)pyrimidin-6-yl))sulfonyl)benzenesulfonamide

Cat. No.: B12797350
CAS No.: 41276-23-7
M. Wt: 550.1 g/mol
InChI Key: VDMIXURZCFZVBO-UHFFFAOYSA-N
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Description

2-Chloro-5-((9-((2-methylphenyl)methyl)-4-oxo(5,6,7,8,9,3a-hexahydro-2-imidazolino(1,2-a)pyridino(4,3-d)pyrimidin-6-yl))sulfonyl)benzenesulfonamide is a complex organic compound that features a variety of functional groups, including chloro, sulfonyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((9-((2-methylphenyl)methyl)-4-oxo(5,6,7,8,9,3a-hexahydro-2-imidazolino(1,2-a)pyridino(4,3-d)pyrimidin-6-yl))sulfonyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the imidazolino-pyridino-pyrimidin core through cyclization reactions.
  • Introduction of the sulfonyl groups via sulfonation reactions.
  • Chlorination of the benzene ring.
  • Coupling reactions to attach the 2-methylphenylmethyl group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the oxo moiety.

    Substitution: The chloro group on the benzene ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-sulfamoylbenzoic acid: Similar in structure but lacks the complex imidazolino-pyridino-pyrimidin core.

    4-Chloro-3-sulfamoylbenzenesulfonamide: Another related compound with simpler structure.

Uniqueness

The uniqueness of 2-Chloro-5-((9-((2-methylphenyl)methyl)-4-oxo(5,6,7,8,9,3a-hexahydro-2-imidazolino(1,2-a)pyridino(4,3-d)pyrimidin-6-yl))sulfonyl)benzenesulfonamide lies in its complex structure, which provides multiple sites for chemical modification and potential biological activity.

Properties

CAS No.

41276-23-7

Molecular Formula

C23H24ClN5O5S2

Molecular Weight

550.1 g/mol

IUPAC Name

2-chloro-5-[[2-[(2-methylphenyl)methyl]-8-oxo-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3-dien-11-yl]sulfonyl]benzenesulfonamide

InChI

InChI=1S/C23H24ClN5O5S2/c1-15-4-2-3-5-16(15)13-29-20-8-10-27(14-18(20)22(30)28-11-9-26-23(28)29)36(33,34)17-6-7-19(24)21(12-17)35(25,31)32/h2-7,12H,8-11,13-14H2,1H3,(H2,25,31,32)

InChI Key

VDMIXURZCFZVBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(CN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N)C(=O)N5C2=NCC5

Origin of Product

United States

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